Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-7-fluoro-1,3-benzoxazol-2-amine

Physicochemical profiling Ionization state Drug design

Don't jeopardize your SAR data with the wrong isomer. This specific 6-bromo-7-fluoro isomer is one of six commercially available C₇H₄BrFN₂O regioisomers, each with a unique pKa and dipole moment. Its privileged 2-aminobenzoxazole scaffold is validated as a kinase hinge binder in JAK2 and RSK2 inhibitor campaigns. Procure this ≥98% pure, pre-functionalized core to exploit C2-amine and C6-bromine handles for rapid lead diversification. The contiguous Br-F arrangement at C6 and C7 creates a sterically congested, electronically polarized surface, making it a critical data point in any comprehensive positional SAR matrix. Ensure structural identity and eliminate isomer risk in your next library synthesis.

Molecular Formula C7H4BrFN2O
Molecular Weight 231.02 g/mol
Cat. No. B7960148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoro-1,3-benzoxazol-2-amine
Molecular FormulaC7H4BrFN2O
Molecular Weight231.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(O2)N)F)Br
InChIInChI=1S/C7H4BrFN2O/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11)
InChIKeyFUYVUNGDSJWSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-fluoro-1,3-benzoxazol-2-amine (CAS 1820674-33-6): Halogen Substitution Pattern & Scaffold Identity for Research Procurement


6-Bromo-7-fluoro-1,3-benzoxazol-2-amine (C₇H₄BrFN₂O, MW 231.02) is a dihalogenated 2-aminobenzoxazole building block featuring bromine at the 6-position and fluorine at the 7-position of the bicyclic core . The 2-amino-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with 2,7-disubstituted analogs reported as potent JAK2 inhibitors and 2-amino-7-substituted benzoxazoles identified as RSK2 inhibitors [1][2]. The 6-bromo-7-fluoro substitution pattern creates a distinct electronic and steric environment compared to other bromo-fluoro regioisomers—five positional isomers (4-Br-6-F, 5-Br-6-F, 5-Br-4-F, 6-Br-4-F, 7-Br-5-F, and 7-Br-6-F) share the identical molecular formula but differ in halogen placement, making unambiguous structural identity critical for SAR-dependent research applications .

Why Generic Substitution Fails for 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine: Regioisomer-Dependent Properties Demand Precise Selection


Bromo-fluoro-1,3-benzoxazol-2-amines sharing the formula C₇H₄BrFN₂O are not functionally interchangeable despite their identical molecular weight. The 6-bromo-7-fluoro isomer exhibits a predicted pKa of −0.31 ± 0.30, while the 5-bromo-6-fluoro regioisomer shows a measurably different predicted pKa of −0.56 ± 0.30—a 0.25 log unit shift that reflects altered electron distribution across the benzoxazole ring . Computational XLogP3 analysis of the parent 6-bromo-7-fluorobenzo[d]oxazole core reveals a value of 2.6, establishing a baseline lipophilicity profile that will shift with any positional change in halogen substitution [1]. In biological systems, the 2-amino-7-aryl-benzoxazole chemotype depends exquisitely on substitution topology: in the JAK2 inhibitor series, activity was driven by specific 2-amino and 7-aryl substitution patterns, and even within a focused set of 2-amino-aryl-7-aryl-benzoxazoles, JAK2 IC₅₀ values spanned three orders of magnitude (10 μM to 0.08 μM) [2][3]. Procuring the incorrect regioisomer will introduce an uncontrolled variable that invalidates SAR hypotheses built around specific halogen placement.

Quantitative Differentiation Evidence: 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine vs. Closest Regioisomeric Analogs


Predicted pKa Distinguishes 6-Br-7-F from 5-Br-6-F Regioisomer

The predicted acid dissociation constant (pKa) differentiates 6-bromo-7-fluoro-1,3-benzoxazol-2-amine from its closest commercial regioisomer. The target compound's predicted pKa is −0.31 ± 0.30, whereas the 5-bromo-6-fluoro analog (CAS 1545756-38-4) exhibits a predicted pKa of −0.56 ± 0.30 . This 0.25-unit difference reflects the distinct electronic influence of bromine and fluorine at adjacent versus separated ring positions and impacts protonation state under acidic conditions relevant to HPLC method development and biological assay buffer selection.

Physicochemical profiling Ionization state Drug design

Commercial Purity Benchmarking: 98% vs. 95–97% Among Regioisomers

The target compound is commercially supplied at 98% purity by multiple vendors (Chemscene, Leyan), a specification that exceeds the 95–97% typical for closest regioisomers . The 6-bromo-4-fluoro isomer (CAS 1820711-90-7) and 4-bromo-6-fluoro isomer (CAS 1820640-57-0) are listed at 96% purity . The 5-bromo-6-fluoro isomer (CAS 1545756-38-4) is specified at 95+% . This purity differential is relevant for applications where trace regioisomeric or synthetic impurities could confound biological assay interpretation.

Chemical procurement Purity specification Building block quality

XLogP3 Lipophilicity Benchmark of the 6-Br-7-F Benzoxazole Core

The computed XLogP3 of the 6-bromo-7-fluoro-1,3-benzoxazole core (the des-amino analog, CID 122235305) is 2.6, establishing a quantitative lipophilicity reference for this specific substitution topology [1]. By contrast, the 5-bromo-6-fluoro regioisomer (CAS 1545756-38-4) has no publicly computed XLogP3 value available for direct comparison, but the positional shift of bromine from C6 to C5 and fluorine from C7 to C6 is expected to alter molecular dipole and solvation free energy . This logP value positions the 6-bromo-7-fluoro scaffold within acceptable drug-like property space (Rule of 5) for lead optimization programs targeting intracellular kinases.

Lipophilicity Drug-likeness ADME prediction

2-Amino Group as a Synthetic Handle Differentiates from 2-Unsubstituted Benzoxazole

The 2-amino substituent on 6-bromo-7-fluoro-1,3-benzoxazol-2-amine provides a nucleophilic handle for further derivatization (acylation, sulfonylation, reductive amination, urea formation) that is absent in the corresponding 6-bromo-7-fluoro-1,3-benzoxazole (CAS 1823959-85-8, MFCD27664915, MW 216.01) [1]. The 2-amino-7-aryl-benzoxazole chemotype was specifically identified as the productive scaffold for JAK2 and RSK2 inhibition, with the 2-amino group serving as a critical hydrogen-bond donor in kinase hinge-binding motifs [2][3]. The 2-amino group also increases molecular weight by 15 Da and adds one H-bond donor, altering both physicochemical and target-binding profiles relative to the 2-unsubstituted analog.

Synthetic chemistry Derivatization Medicinal chemistry

PDB Structural Evidence: 2-Amino-7-Substituted Benzoxazole as a Validated Kinase Hinge Binder

Crystal structure PDB 4NW5 confirms that 2-amino-7-substituted benzoxazole analogs bind in the ATP pocket of the RSK2 N-terminal kinase domain at 1.94 Å resolution, with the 2-amino group engaging the kinase hinge region via hydrogen bonding [1]. The co-crystallized ligand 7-(2-fluoro-6-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine utilizes the benzoxazole 2-amine as a hinge-binding motif, validating the scaffold's productive binding orientation. While the crystallized ligand is a 2,7-diaryl analog rather than 6-bromo-7-fluoro-1,3-benzoxazol-2-amine itself, the conserved 2-aminobenzoxazole core establishes the structural basis for kinase engagement that the target compound inherits [2].

Structural biology Kinase inhibition Fragment-based design

Benzoxazole Scaffold Activity Gradient: JAK2 IC₅₀ Range from 10 μM to 0.08 μM Across Substitution Patterns

A focused library of 2-amino-aryl-7-aryl-benzoxazole compounds evaluated against JAK2 exhibited IC₅₀ values spanning from 10 μM to 0.08 μM—a 125-fold potency range driven entirely by substitution pattern variation [1]. While 6-bromo-7-fluoro-1,3-benzoxazol-2-amine was not a member of this specific compound set, the data establish a critical class-level principle: substitution topology on the benzoxazole core is a dominant determinant of target potency. The 6-bromo-7-fluoro pattern places electron-withdrawing bromine (σₘ ≈ 0.39) adjacent to electron-withdrawing fluorine (σₚ ≈ 0.06) in a contiguous arrangement that is sterically and electronically distinct from all other regioisomers, yielding a unique SAR starting point [2].

Kinase SAR JAK2 inhibition Substitution-dependent potency

Highest-Value Research Application Scenarios for 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine


Kinase Inhibitor Lead Generation Using the 2-Aminobenzoxazole Hinge-Binding Motif

The 2-aminobenzoxazole scaffold has been crystallographically validated as a kinase hinge binder in RSK2 (PDB 4NW5) and biochemically characterized in JAK2 inhibitor programs [1][2]. 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine provides the core scaffold pre-functionalized with bromine at C6 and fluorine at C7, enabling rapid diversification at the 2-amino position via acylation, sulfonylation, or Buchwald-Hartwig coupling to generate compound libraries. The bromine substituent additionally serves as a handle for Suzuki-Miyaura cross-coupling at C6, allowing introduction of aryl or heteroaryl groups. This dual-derivatization capability (C2-amine and C6-bromine) makes the compound a versatile advanced intermediate for fragment-to-lead and lead optimization campaigns targeting kinases, where the 2-amino group mimics the adenine NH₂ of ATP.

SAR-by-Catalog Exploration of Halogen Substitution Topography in Benzoxazole Chemotypes

For medicinal chemistry groups conducting systematic SAR studies on benzoxazole-based scaffolds, the 6-bromo-7-fluoro isomer represents a distinct substitution topology among at least six commercially available bromo-fluoro regioisomers [1]. The contiguous Br-F arrangement at positions 6 and 7 generates a unique electrostatic potential surface and dipole moment relative to the 5-Br-6-F (separated), 4-Br-6-F (para-like), and 7-Br-5-F (meta-like) arrangements. Screening a panel of all regioisomers against a target of interest provides direct experimental evidence for positional SAR, and the 6-Br-7-F isomer fills a critical data point in this matrix due to its sterically congested, electronically polarized substitution pattern. The compound's 98% commercial purity minimizes confounding effects from isomeric impurities in such comparative studies [2].

Physicochemical Property Baseline for Late-Stage Fluorination and Bromination SAR

The 6-Br-7-F pattern establishes a quantitative reference for the additive effects of bromine and fluorine on benzoxazole physicochemical properties: XLogP3 = 2.6 for the parent heterocycle, predicted pKa ≈ −0.31, and MW = 231.02 [1][2]. These values enable direct comparison with mono-halogenated (6-Br only, 7-F only), dihalogenated with alternative halogens (6-Cl-7-F), and trihalogenated analogs, facilitating multi-parameter optimization where lipophilicity, ionization state, and molecular weight must be simultaneously controlled. The bromine atom additionally provides a characteristic isotopic signature (¹⁷⁹Br:¹⁸¹Br ≈ 1:1 doublet in mass spectrometry) that serves as an internal confirmation of structural identity during reaction monitoring and product characterization.

Electrophilic Fragment Screening and Covalent Probe Development

The C6 bromine substituent on the electron-deficient benzoxazole ring may serve as a latent electrophilic site for nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling covalent modification strategies in chemical biology probe development [1]. The adjacent C7 fluorine further activates the ring toward nucleophilic attack through its electron-withdrawing inductive effect, while the 2-amino group can be derivatized to install affinity tags or fluorophores. This combination of functional handles—a derivatizable amine, a potentially displaceable bromine, and an electronically activating fluorine—positions the compound as a multifunctional core for developing targeted covalent inhibitors or chemical probes requiring dual attachment points for target engagement and detection.

Quote Request

Request a Quote for 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.